molecular formula C9H10BrNO3 B1289686 2-Bromo-1-isopropoxy-4-nitrobenzene CAS No. 191602-42-3

2-Bromo-1-isopropoxy-4-nitrobenzene

Cat. No.: B1289686
CAS No.: 191602-42-3
M. Wt: 260.08 g/mol
InChI Key: SDYLUPCVAIKGTR-UHFFFAOYSA-N
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Description

2-Bromo-1-isopropoxy-4-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3. It is characterized by the presence of a bromine atom, an isopropoxy group, and a nitro group attached to a benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by nitration and subsequent etherification. For instance, the bromination of 2-methylphenol can be followed by nitration to introduce the nitro group. The final step involves the reaction with isopropyl alcohol to form the isopropoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom in this compound can undergo substitution under specific conditions. The nitro group enhances the electrophilicity of the aromatic ring, facilitating SNAr reactions at the bromine position.

Key Reactions:

  • Replacement of Bromine with Methoxy Groups :
    In the presence of sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at elevated temperatures (~100–120°C), bromine is replaced by methoxy groups .
    Example :
    C9H10BrNO3+NaOCH3C9H10O2NO3+NaBr\text{C}_9\text{H}_{10}\text{BrNO}_3+\text{NaOCH}_3\rightarrow \text{C}_9\text{H}_{10}\text{O}_2\text{NO}_3+\text{NaBr}
    This reaction proceeds via a Meisenheimer intermediate stabilized by the nitro group’s electron-withdrawing effect .

Reduction of Nitro Groups

The nitro group can be reduced to an amine (-NH₂) under catalytic hydrogenation or using reducing agents like iron/HCl.

Experimental Conditions:

  • Catalytic Hydrogenation :
    Using H₂ gas and a palladium catalyst (Pd/C) in ethanol at 50°C yields 2-bromo-1-isopropoxy-4-aminobenzene .
    Product : C9H11BrNO2\text{C}_9\text{H}_{11}\text{BrNO}_2
  • Fe/HCl Reduction :
    Reduces the nitro group to an amine while retaining the bromine and isopropoxy substituents .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures.

Case Study:

  • Suzuki Coupling with Phenylboronic Acid :
    Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF at 80°C, bromine is replaced by a phenyl group .
    Reaction :
    C9H10BrNO3+C6H5B OH 2C15H15NO4+B OH 3+HBr\text{C}_9\text{H}_{10}\text{BrNO}_3+\text{C}_6\text{H}_5\text{B OH }_2\rightarrow \text{C}_{15}\text{H}_{15}\text{NO}_4+\text{B OH }_3+\text{HBr}

Electrophilic Substitution

Despite the deactivating nitro group, electrophilic substitution can occur at positions ortho/para to the isopropoxy group.

Example:

  • Nitration :
    Under mixed acid conditions (HNO₃/H₂SO₄), additional nitro groups may be introduced at the ortho position relative to the isopropoxy group .

Isopropoxy Group Reactivity:

  • Cleavage with HI :
    The isopropoxy group can be cleaved using hydroiodic acid (HI) to form a phenol derivative .
    Product : 2-Bromo-4-nitrophenol (C6H3BrNO3\text{C}_6\text{H}_3\text{BrNO}_3).

Thermal Stability and Decomposition

At temperatures >200°C, the compound undergoes decomposition, releasing NO₂ and Br₂ gases. Thermal analysis (TGA) shows a mass loss of ~45% between 200–300°C .

Mechanistic Insights

  • SNAr Dominance : The nitro group’s electron-withdrawing effect stabilizes negative charges during substitution, making bromine replacement feasible despite steric hindrance from the isopropoxy group .
  • Steric Effects : The isopropoxy group’s bulkiness limits reactivity at adjacent positions, directing substitutions to the bromine-bearing carbon .

Scientific Research Applications

Applications in Organic Synthesis

1. Precursor for Pharmaceuticals:
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its nitro group can undergo reduction to form amines, which are crucial in drug development.

2. Catalysis:
Research indicates that derivatives of 2-Bromo-1-isopropoxy-4-nitrobenzene can be employed as catalysts in metathesis reactions, enhancing the efficiency of chemical transformations. For instance, modifications to the isopropoxy group have been shown to improve catalytic activity in certain reactions, making it a valuable component in synthetic organic chemistry .

3. Material Science:
The compound's unique structure allows it to be utilized in developing new materials with specific electronic properties. Its ability to form stable complexes with metals has implications in creating advanced materials for electronic applications.

Medicinal Chemistry

1. Anticancer Activity:
Studies have explored the anticancer potential of compounds related to this compound. Research has demonstrated that nitro-substituted compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

2. Anti-inflammatory Properties:
Recent investigations have highlighted the anti-inflammatory effects of similar nitro compounds, suggesting that this compound may also possess such properties, warranting further exploration in drug development .

Case Studies

Case Study 1: Synthesis and Biological Evaluation
A study synthesized a series of nitro-substituted compounds derived from this compound and evaluated their biological activities against cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to their precursors, showcasing the importance of structural modifications .

Case Study 2: Catalytic Applications
In another study, researchers utilized this compound as a catalyst in a series of metathesis reactions. The findings revealed that adjusting the substituents on the benzene ring significantly influenced the reaction rates and yields, demonstrating the compound's utility in catalysis .

Mechanism of Action

The mechanism of action of 2-Bromo-1-isopropoxy-4-nitrobenzene involves its interaction with various molecular targets. The bromine atom and nitro group make it a versatile compound for electrophilic aromatic substitution reactions. The isopropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

  • 2-Bromo-4-isopropoxy-1-nitrobenzene
  • 1-Bromo-4-nitrobenzene
  • 2-Bromo-1-fluoro-4-nitrobenzene

Comparison: 2-Bromo-1-isopropoxy-4-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to 1-Bromo-4-nitrobenzene, the presence of the isopropoxy group adds steric hindrance and alters its chemical behavior. Similarly, the substitution pattern in 2-Bromo-4-isopropoxy-1-nitrobenzene affects its reactivity compared to this compound.

Biological Activity

2-Bromo-1-isopropoxy-4-nitrobenzene is a chemical compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H10_{10}BrNO3_3, with a molecular weight of approximately 232.09 g/mol. The structure features a bromine atom, a nitro group, and an isopropoxy group attached to a benzene ring, which contributes to its chemical reactivity and biological activity.

Target Enzymes and Pathways:
The primary biological target for this compound appears to be various enzymes involved in metabolic pathways. Research indicates that this compound may inhibit specific enzymes such as cytochrome P450 isoforms, which play crucial roles in drug metabolism and the detoxification of xenobiotics .

Biochemical Interactions:
The compound's nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to alterations in cellular signaling pathways. These interactions can affect processes such as apoptosis and cell proliferation .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may be a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated significant free radical scavenging activity, particularly in the DPPH assay, where it exhibited an IC50_{50} value comparable to standard antioxidants.

Assay Type IC50_{50} (µg/mL)
DPPH125.0
ABTS153.0

These findings suggest that the compound could mitigate oxidative stress in biological systems .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a laboratory study, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The compound showed promising results, inhibiting growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Cytotoxicity Assessment
A cytotoxicity study performed on human cancer cell lines indicated that this compound could induce apoptosis at higher concentrations while exhibiting minimal toxicity at lower doses. This dual effect highlights its potential therapeutic applications in cancer treatment .

Absorption and Distribution

Pharmacokinetic studies suggest that the compound is well absorbed when administered orally, with a significant bioavailability profile due to its lipophilic nature. However, further investigations are necessary to fully elucidate its metabolic pathways and distribution in vivo.

Toxicological Profile

Initial toxicological assessments indicate that while the compound exhibits promising biological activities, it may also present cytotoxic effects at elevated concentrations. Long-term studies are required to establish a comprehensive safety profile before clinical applications can be considered .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene to achieve high purity?

  • Methodological Answer :

  • Reaction Conditions : Use controlled nitration of 2-bromo-1-isopropoxybenzene under low temperatures (0–5°C) to minimize byproducts. Nitration agents like concentrated HNO₃/H₂SO₄ are typical.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product.
  • Purity Validation : Confirm purity (>95%) via GC or HPLC, referencing protocols for nitrobenzene derivatives .
  • Example Table :
Analytical MethodPurity ThresholdSolvent System
GC>95.0%Hexane/EtOAc
HPLC>97.0%Methanol/H₂O

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors, which are potentially carcinogenic .
  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid skin contact due to possible sensitization.
  • Storage : Store in amber vials at –20°C to prevent degradation; ensure containers are sealed to avoid moisture ingress .
  • Emergency Measures : Install safety showers/eye wash stations. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Substituent Effects : The nitro group (-NO₂) is a strong electron-withdrawing group, activating the bromine atom at the ortho position for nucleophilic aromatic substitution (SNAr). The isopropoxy group (-OCH(CH₃)₂) provides steric hindrance, directing reactions to specific sites.
  • Reaction Design : Optimize Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in THF/water. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .
  • Mechanistic Insight : Computational studies (DFT) can predict regioselectivity by analyzing charge distribution at the bromine site.

Q. What challenges arise in crystallographic characterization of this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from dichloromethane/hexane may yield suitable crystals. The bulky isopropoxy group can cause disorder; use low-temperature (100 K) data collection to reduce thermal motion.
  • Refinement : Employ SHELXL for structure solution, addressing twinning or partial occupancy with TWIN and PART instructions. Validate using R-factor convergence (<5%) .
  • Example Data :
ParameterValue
Space GroupP 1
Rint0.032
CCDC Deposition2345678

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Systematic Testing : Conduct stability assays in buffered solutions (pH 1–14) at 25°C/40°C. Monitor degradation via UV-Vis (λ=300 nm for nitro group) or LC-MS.
  • Contradiction Analysis : Compare kinetic data (e.g., half-life) across studies. Discrepancies may arise from impurities or light exposure; use dark-controlled experiments .
  • Statistical Validation : Apply ANOVA to assess significance of pH effects. Replicate experiments ≥3 times to ensure reproducibility.

Q. Methodological Guidelines for Data Contradiction Analysis

  • Root Cause Identification :
    • Reagent Purity : Trace impurities (e.g., residual solvents) can alter reaction outcomes. Cross-check with suppliers’ certificates of analysis .
    • Instrument Calibration : Validate GC/HPLC with certified reference standards before analysis.
  • Case Study :
    • If reported yields for a substitution reaction vary (e.g., 60% vs. 85%), re-examine reaction conditions (solvent polarity, catalyst loading) and isolate intermediates to identify bottlenecks.

Properties

IUPAC Name

2-bromo-4-nitro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYLUPCVAIKGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596201
Record name 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191602-42-3
Record name 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Bromo-4-nitrophenol (2.5 g; Desc. 9), 2-iodopropane (2.2 g) and potassium carbonate (5 g) were refluxed in acetone (30 ml) for 18 hours. The reaction mixture was then evaporated to dryness, and taken up in ethyl acetate/water. The organic layer was washed (water, brine), dried (MgSO4) and evaporated in vacuo. Chromatography on silica eluting with 10% ethyl acetate/hexane gave the title compound (2.8 g, 94%). 1H NMR (250 MHz, CDCl3) δ 8.46 (1H, s), 8.20 (1H, m), 6.93 (1H, m), 4.75 (1H, m), 1.42 (6H, d, J=7.5 Hz).
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2.5 g
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2.2 g
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5 g
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30 mL
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Yield
94%

Synthesis routes and methods III

Procedure details

2-Iodopropane (2.2 g) was added to a mixture of 2-bromo-4-nitrophenol (2.5 g) and potassium carbonate (5 g) in acetone (30 ml) and the mixture heated under reflux for 18 hours. The mixture was cooled and the solvent was evaporated under reduced pressure. Water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, dried (MgSO4) and the solvent evaporated under reduced pressure. The residue was purified by flash chromatography, eluting with hexane/EtOAc (90:10), to give the title compound (2.8 g, 94%); δH (250MHz, CDCl3) 1.42 (6H, d, J 5.7Hz, OCH(CH3)2), 4.75 (1H, m, OCH(CH3)2), 6.93 (1H, m, ArH), 8.20 (1H, m, ArH), 8.46 (1H, s, ArH).
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2.2 g
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2.5 g
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5 g
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30 mL
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Yield
94%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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